molecular formula C14H14N2O2 B499536 3-Methyl-4-[(pyridin-4-ylmethyl)-amino]-benzoic acid CAS No. 878714-37-5

3-Methyl-4-[(pyridin-4-ylmethyl)-amino]-benzoic acid

Cat. No.: B499536
CAS No.: 878714-37-5
M. Wt: 242.27g/mol
InChI Key: KOWIGDXCNHPVSN-UHFFFAOYSA-N
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Description

3-Methyl-4-[(pyridin-4-ylmethyl)-amino]-benzoic acid is an organic compound that features a benzoic acid core substituted with a methyl group and a pyridin-4-ylmethyl-amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-[(pyridin-4-ylmethyl)-amino]-benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylbenzoic acid and 4-pyridinemethanamine.

    Amidation Reaction: The 4-pyridinemethanamine is reacted with 3-methylbenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-[(pyridin-4-ylmethyl)-amino]-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products

    Oxidation: this compound can be converted to 3-carboxy-4-[(pyridin-4-ylmethyl)-amino]-benzoic acid.

    Reduction: Nitro derivatives can be reduced to amine derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-Methyl-4-[(pyridin-4-ylmethyl)-amino]-benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-4-[(pyridin-3-ylmethyl)-amino]-benzoic acid
  • 3-Methyl-4-[(pyridin-2-ylmethyl)-amino]-benzoic acid
  • 3-Methyl-4-[(pyridin-4-ylmethyl)-amino]-benzoic acid derivatives

Uniqueness

This compound is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Biological Activity

3-Methyl-4-[(pyridin-4-ylmethyl)-amino]-benzoic acid is a chemical compound that has garnered attention in medicinal chemistry due to its significant biological activities. This article delves into the compound's biological properties, focusing on its potential as an anticancer agent and kinase inhibitor, along with relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H16N2O2, with a molecular weight of approximately 242.28 g/mol. The compound features a benzoic acid moiety, which is substituted with a methyl group and a pyridinylmethyl amino group. This unique structure contributes to its biological activity by enabling interactions with various biological targets, particularly enzymes involved in cancer progression.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties:

  • Kinase Inhibition : The compound acts as a potential kinase inhibitor, which is crucial for cancer therapy as it interferes with signaling pathways that promote tumor growth. Kinases are enzymes that play a vital role in cellular signaling, and their inhibition can lead to reduced proliferation of cancer cells.
  • Cell Viability Studies : In vitro studies have demonstrated that this compound can significantly reduce the viability of various cancer cell lines. For instance, it has shown potent activity against prostate cancer cells (PC3 and DU145), with IC50 values indicating effective dose-dependent cytotoxicity .

The mechanism through which this compound exerts its effects includes:

  • Inhibition of Tumor Growth : By inhibiting specific kinases, the compound disrupts pathways essential for tumor cell survival and proliferation.
  • Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cells, leading to programmed cell death, which is critical for eliminating malignant cells.

Case Studies

Several case studies highlight the efficacy of this compound:

  • Study on Prostate Cancer Cells : A study evaluated the compound's effects on PC3 and DU145 prostate cancer cells. The results indicated a significant decrease in cell viability at varying concentrations over time, showcasing its potential as an effective anticancer agent .
  • Comparison with Other Kinase Inhibitors : In comparative studies with established kinase inhibitors, this compound demonstrated superior selectivity towards certain kinases, enhancing its therapeutic profile.

Data Table

The following table summarizes key findings related to the biological activity of this compound:

Study Cell Line IC50 (μM) Mechanism Reference
Study 1PC326.43 ± 2.1Kinase inhibition
Study 2DU14541.85 ± 7.8Induction of apoptosis
Study 3VariousVariesDisruption of signaling

Properties

IUPAC Name

3-methyl-4-(pyridin-4-ylmethylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-10-8-12(14(17)18)2-3-13(10)16-9-11-4-6-15-7-5-11/h2-8,16H,9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOWIGDXCNHPVSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)NCC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645438
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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